Diphénylamine-4-sulfonate de baryum

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed coupling reactions. For instance, the synthesis of 1,2,4,5-tetraaminobenzenes and their corresponding benzobis(imidazolium) salts is achieved through the coupling of tetrabromo- or tetrachlorobenzenes with aryl- or tert-alkylamines, yielding excellent results . This method could potentially be adapted for the synthesis of 4-(phenylamino)benzenesulfonic acid derivatives by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives can be complex, and their characterization often requires solid-state structural analyses. For example, a series of 4-amino-1-methylpyridinium benzenesulfonate salts have been crystallized and analyzed using X-ray structure analysis, revealing noncentrosymmetric structures with different space groups depending on the substituents present . This suggests that the barium salt of 4-(phenylamino)benzenesulfonic acid could also exhibit interesting structural properties that merit investigation.

Chemical Reactions Analysis

The reactivity of benzenesulfonic acid salts can lead to various chemical transformations. The preparation of 2-substituted 1,4-benzenedisulfonic acids and their barium salts has been demonstrated, with the barium salts serving as intermediates for further reactions, such as Suzuki coupling to yield biphenyl derivatives . This indicates that the barium salt of 4-(phenylamino)benzenesulfonic acid could also participate in similar chemical reactions, expanding its potential applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1)" are not directly reported, the properties of related compounds can provide insights. For instance, the thermal stability of copper(II) salt of iododisulfonic acid up to 400 °C suggests that similar sulfonate salts, including the barium salt , may also exhibit significant thermal stability . Additionally, the evaluation of molecular first hyperpolarizability and second-harmonic tensor coefficients of 4-amino-1-methylpyridinium benzenesulfonate salts indicates that the electronic properties of benzenesulfonic acid salts are of interest for applications in nonlinear optics .

Applications De Recherche Scientifique

Titrage Redox

Le diphénylamine-4-sulfonate de baryum est largement utilisé dans les procédés de titrage redox. Il sert d'indicateur en raison de sa capacité à subir des changements de couleur sous différents états d'oxydation. Ce composé est particulièrement utile dans les titrages impliquant des agents oxydants comme le brome et l'iode, où il aide à déterminer le point final du titrage en changeant de couleur .

Intermédiaire Pharmaceutique

En tant qu'intermédiaire pharmaceutique, le this compound est impliqué dans la synthèse de divers composés pharmaceutiques. Son rôle est crucial dans la formation de molécules complexes qui sont utilisées dans les médicaments, en particulier celles qui nécessitent un groupe sulfonate pour leur activité .

Recherche Chimique

En recherche chimique, ce composé est utilisé pour son groupe sulfonate, qui est un groupe fonctionnel clé dans la synthèse organique. Les chercheurs l'utilisent pour étudier les réactions de sulfonation et pour développer de nouvelles voies de synthèse pour les molécules organiques complexes .

Agent de Dosage Analytique

Le this compound agit comme un agent de dosage analytique en analyse quantitative. Il aide à la mesure précise de substances chimiques dans un mélange, assurant un dosage précis pour les expériences analytiques .

Analyse Environnementale

Ce composé est également utilisé dans l'analyse environnementale, en particulier dans la détection de métaux traces et de polluants organiques. Ses propriétés de complexation le rendent adapté à une utilisation dans les méthodes spectrophotométriques de surveillance des contaminants environnementaux .

Études Électrochimiques

Le this compound est utilisé dans les études électrochimiques en raison de ses propriétés électroactives. Il peut être utilisé dans la construction de capteurs électrochimiques et d'électrodes, qui sont des outils essentiels pour étudier les réactions redox et pour développer de nouveaux dispositifs de stockage d'énergie .

Safety and Hazards

Mécanisme D'action

Target of Action

Barium diphenylamine-4-sulfonate, also known as Diphenylamine-4-sulfonic acid barium salt or Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1), is primarily used in redox titration . Its primary targets are the analytes in a solution that undergo a redox reaction. The compound forms colored complexes with metal ions , making it a useful indicator for estimating the concentration of these ions.

Mode of Action

The compound interacts with its targets (analytes) through a redox reaction . In this process, one species is reduced (gains electrons), and the other is oxidized (loses electrons). Barium diphenylamine-4-sulfonate acts as an indicator in this reaction, changing color to signal the end point of the titration.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Barium diphenylamine-4-sulfonate is limited. Its solubility is reported to be 50 mg/ml, which can influence its bioavailability . The compound’s solubility can affect its absorption and distribution within the body, and thus its pharmacokinetic profile .

Result of Action

The primary result of Barium diphenylamine-4-sulfonate’s action is the indication of the end point in a redox titration . By changing color, it signals the completion of the reaction, allowing for the quantification of the analyte in the solution.

Action Environment

The action of Barium diphenylamine-4-sulfonate can be influenced by various environmental factors. For instance, its solubility and thus its effectiveness as a titration agent can be affected by the solvent used . The compound’s solubility decreases with an increasing ratio of acetonitrile in acetonitrile-water mixtures . Temperature also influences the compound’s solubility, with higher temperatures leading to increased solubility .

Propriétés

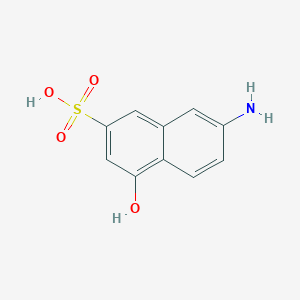

IUPAC Name |

4-anilinobenzenesulfonate;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H11NO3S.Ba/c2*14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h2*1-9,13H,(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCNVXFNTKXMCA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BaN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064135 | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, gray, or light blue powder, soluble in water; [MSDSonline] | |

| Record name | Barium diphenylaminesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6211-24-1 | |

| Record name | N-Phenylsufanilic acid barium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(phenylamino)-, barium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(4-anilinobenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENYLSUFANILIC ACID BARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ5F79159 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the solubility of Barium diphenylamine-4-sulfonate (BDPA) change in Acetonitrile-Water mixtures?

A: Research suggests that the solubility of BDPA is influenced by the composition of Acetonitrile-Water (AN-H2O) mixtures. As the proportion of acetonitrile increases in the mixture, the solubility of BDPA decreases. [] This observation implies that BDPA is more soluble in water than in acetonitrile.

Q2: What happens to the electrostriction volume of BDPA in different Acetonitrile-Water mixtures?

A: Studies show that BDPA exhibits negative electrostriction volumes in AN-H2O mixtures. [] Interestingly, the magnitude of these negative values increases with a higher percentage of acetonitrile in the mixture. This observation indicates a greater compression of the solvent molecules around the BDPA ions in solvent systems with higher acetonitrile content.

Q3: What is a known application of Barium diphenylamine-4-sulfonate?

A: Barium diphenylamine-4-sulfonate is utilized as a metal antioxidant in lubricating oil compositions for fluid dynamic bearings. [] This application leverages the antioxidant properties of BDPA to enhance the stability and performance of the lubricating oil, particularly in demanding applications like hard disk drives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.